molecular formula C6H5BrN4 B13648466 3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine

3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine

Cat. No.: B13648466
M. Wt: 213.03 g/mol
InChI Key: JOIYTEWZELRTTA-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 3rd position and an amine group at the 6th position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine typically involves the formation of the pyrazolopyridine core followed by bromination and amination. One common method starts with the cyclization of a hydrazine derivative with a pyridine carboxylic acid or its ester. The resulting pyrazolopyridine is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromo-2H-pyrazolo[4,3-b]pyridin-6-amine

InChI

InChI=1S/C6H5BrN4/c7-6-5-4(10-11-6)1-3(8)2-9-5/h1-2H,8H2,(H,10,11)

InChI Key

JOIYTEWZELRTTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(NN=C21)Br)N

Origin of Product

United States

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